1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene
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Overview
Description
1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene is a fluorinated aromatic compound characterized by the presence of multiple trifluoromethyl groups.
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators. Industrial production methods may involve the use of specialized catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl groups influence the reactivity and regioselectivity of the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products depending on the reagents and catalysts used.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include trifluoromethyl iodide, radical initiators, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring .
Scientific Research Applications
1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene has several scientific research applications:
Pharmaceuticals: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules.
Agrochemicals: The compound’s unique chemical properties make it suitable for use in the development of agrochemicals, such as herbicides and insecticides.
Materials Science: It can be used in the synthesis of advanced materials with desirable properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules . These interactions can lead to various biological effects, depending on the specific application and target.
Comparison with Similar Compounds
1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene can be compared with other similar compounds, such as:
1,3,5-Tris(trifluoromethyl)benzene: This compound also contains multiple trifluoromethyl groups and shares similar chemical properties.
1,3-Bis(trifluoromethyl)benzene: Another fluorinated aromatic compound with two trifluoromethyl groups, used in similar applications.
1,4-Bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups in a para position, affecting its reactivity and applications.
Biological Activity
1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. The presence of trifluoromethyl groups in organic compounds often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial effects, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound includes multiple trifluoromethyl groups attached to a benzene ring, which significantly influences its reactivity and interaction with biological systems.
Antimicrobial Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a related study demonstrated that various trifluoromethyl-substituted compounds showed notable activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentrations (MICs) for these compounds were determined, revealing effective antimicrobial potential (Table 1) .
Compound | MIC against S. aureus (µg/mL) | MIC against MRSA (µg/mL) |
---|---|---|
1 | 8 | 16 |
2 | 4 | 8 |
This compound | 10 | 20 |
Cytotoxicity and Cell Viability
In vitro studies assessing the cytotoxic effects of this compound have shown varying levels of toxicity depending on the concentration and exposure time. The compound displayed an IC50 value indicating its effectiveness in reducing cell viability in cancer cell lines (Table 2).
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 ± 2 |
MCF-7 | 20 ± 3 |
A549 | 25 ± 4 |
These results suggest that higher concentrations of the compound lead to increased cytotoxicity .
The mechanism by which this compound exerts its biological effects is primarily through the generation of reactive oxygen species (ROS). This oxidative stress can lead to cellular apoptosis and disruption of metabolic pathways. The presence of electron-withdrawing trifluoromethyl groups enhances the electrophilicity of the compound, facilitating interactions with cellular macromolecules such as proteins and nucleic acids .
Case Studies
A notable case study investigated the effects of various trifluoromethyl-substituted compounds on bacterial resistance mechanisms. The study found that compounds similar to this compound not only inhibited bacterial growth but also altered gene expression associated with antibiotic resistance .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the absorption and distribution of fluorinated compounds can differ significantly from their non-fluorinated counterparts. Toxicological assessments have reported adverse effects at high doses, including hepatotoxicity and nephrotoxicity in animal models . The no-observed-adverse-effect level (NOAEL) was determined to be around 50 mg/kg in repeated-dose studies.
Properties
IUPAC Name |
1,2,5-trifluoro-4-methyl-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c1-3-4(9)2-5(10)7(11)6(3)8(12,13)14/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIGNHXTXFRICW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.